

Application Notes and Protocols: Synthesis of 2-(Oxiran-2-yl)furan from Furfural

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Compound of Interest

Compound Name: 2-(Oxiran-2-yl)furan

Cat. No.: B3050630

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Abstract

This document provides a detailed two-step protocol for the synthesis of **2-(oxiran-2-yl)furan**, a valuable building block in medicinal chemistry and drug development, starting from the renewable platform chemical, furfural. The synthesis involves an initial Wittig reaction to generate the intermediate, 2-vinylfuran, followed by a Corey-Chaykovsky epoxidation to yield the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a graphical representation of the synthetic workflow.

Introduction

Furan-containing compounds are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules. The epoxide functional group is a versatile handle for further chemical transformations, making **2-(oxiran-2-yl)furan** a key intermediate for the synthesis of a diverse range of derivatives. This protocol outlines a reliable and efficient method for its preparation from furfural, a bio-based starting material.

Synthetic Pathway

The synthesis of **2-(oxiran-2-yl)furan** from furfural is achieved in two sequential steps:

- Step 1: Wittig Reaction. Furfural is converted to 2-vinylfuran via a Wittig reaction using methyltriphenylphosphonium bromide as the Wittig reagent and a strong base.
- Step 2: Corey-Chaykovsky Epoxidation. The resulting 2-vinylfuran is then epoxidized to **2-(oxiran-2-yl)furan** using a sulfur ylide generated in situ from trimethylsulfonium iodide and a base.

Experimental Protocols

Step 1: Synthesis of 2-Vinylfuran via Wittig Reaction

Materials:

- Furfural
- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
- Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
- Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes.
- Add a solution of freshly distilled furfural (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of water.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation to afford 2-vinylfuran as a colorless liquid.

Step 2: Synthesis of 2-(Oxiran-2-yl)furan via Corey-Chaykovsky Epoxidation

Materials:

- 2-Vinylfuran
- Trimethylsulfonium iodide
- Potassium tert-butoxide
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Diethyl ether
- Water
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

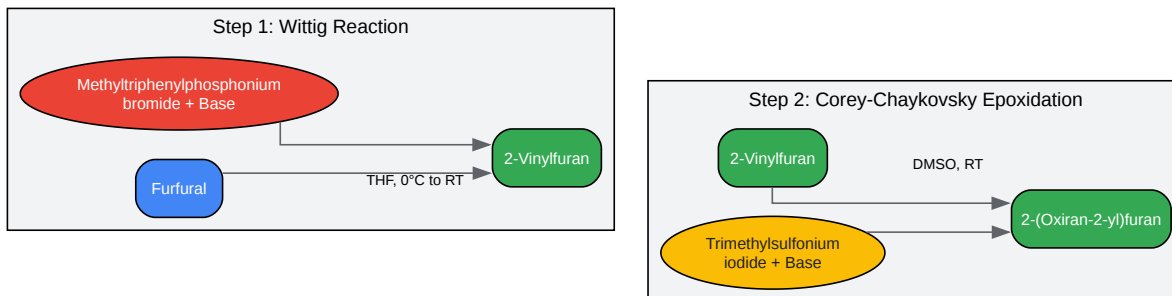
- To a dry round-bottom flask under an inert atmosphere, add trimethylsulfonium iodide (1.65 equivalents) and anhydrous DMSO. Stir until the salt is completely dissolved.
- Add 2-vinylfuran (1.0 equivalent) to the solution.
- Add a solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO dropwise to the reaction mixture.
- Stir the resulting solution at room temperature for 2 hours.
- Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(oxiran-2-yl)furan**.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|------|------------------------------|-------------------|----------------------|--|---------|------------|----------|--------------------|
| 1 | Wittig Reaction | Furfural | 2-Vinylfuran | Methyltriphenyl phosphonium bromide, Potassium tert-butoxide | THF | 0 to RT | 12-16 | 75-85 |
| 2 | Corey-Chaykovsky Epoxidation | 2-Vinylfuran | 2-(Oxiran-2-yl)furan | Trimethylsulfonium iodide, Potassium tert-butoxide | DMSO | RT | 2 | ~88 ^[1] |

Experimental Workflow and Signaling Pathway Diagrams

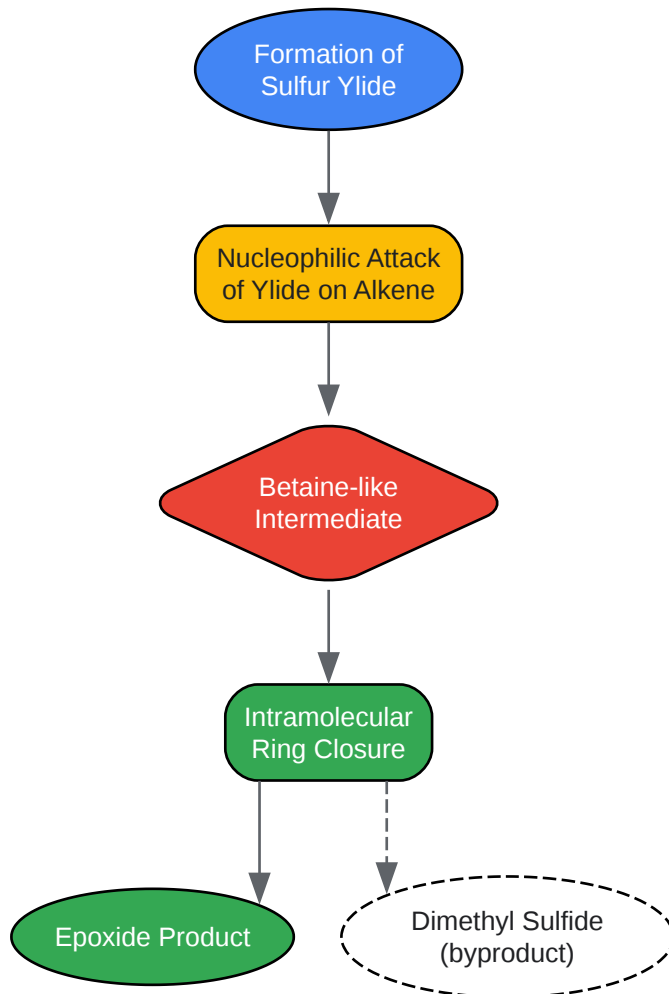
Synthesis of 2-(Oxiran-2-yl)furan from Furfural



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Caption: Synthetic workflow for the two-step conversion of furfural to **2-(oxiran-2-yl)furan**.

Corey-Chaykovsky Epoxidation Mechanism



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Caption: Simplified mechanism of the Corey-Chaykovsky epoxidation.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

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